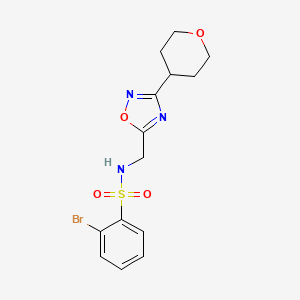![molecular formula C21H14Cl3FN2O2 B2413048 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 477862-47-8](/img/structure/B2413048.png)
2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H14Cl3FN2O2 and its molecular weight is 451.7. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Hydrazone compounds like N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide and related variants have been synthesized and characterized. These compounds, including variants with chlorido-substitution, have been studied for their crystal structures and spectral properties, which include IR, UV–Vis, and NMR spectra (He, Qiu, Cheng, Liu, & Wu, 2018).
Antimicrobial Activity
- Hydrazone compounds and their vanadium complexes have been evaluated for antimicrobial activity against various bacteria and fungi. The presence of fluoro groups in the hydrazone ligands has been shown to improve antibacterial activities (He, Qiu, Cheng, Liu, & Wu, 2018).
Anti-Inflammatory Properties
- A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides have been synthesized and evaluated for their anti-inflammatory activity. Some analogs exhibited significant anti-inflammatory effects in rat paw edema assay, with one compound showing higher activity than diclofenac sodium, a reference drug (Nakhostin et al., 2016).
Quantum Mechanical Studies
- Quantum mechanical studies on aromatic halogen-substituted bioactive compounds, including those with sulfonamidobenzoxazole structures, have been conducted. These studies focus on energetically stable conformations, electron distribution, and nonlinear optical properties, suggesting potential applications in the development of novel inhibitor molecules and in the design of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).
Synthesis and Antibacterial Agents
- The synthesis of new molecules with 2,4-dichloro-5-fluorophenyl and other fluorine-containing groups has been explored for their potential as antibacterial agents. These compounds have shown promising activity in tests against various bacterial strains (Holla, Bhat, & Shetty, 2003).
Optical Properties
- New fluorescent oxazolone derivatives with high two-photon absorption cross-sections have been synthesized. These compounds, with various electron donor and acceptor groups, demonstrate significant linear and nonlinear optical properties, suggesting applications in photonics and as fluorophores (Rodrigues et al., 2012).
Crystal Structure Analyses
- The crystal structures of various hydrazone compounds, including those derived from benzohydrazides with different benzaldehydes, have been analyzed. These structures are stabilized by intermolecular hydrogen bonds and π–π stacking interactions, providing insights into their molecular arrangements and potential applications (Lei et al., 2013).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3FN2O2/c22-14-6-9-16(19(24)10-14)21(28)27-26-11-13-4-7-15(8-5-13)29-12-17-18(23)2-1-3-20(17)25/h1-11H,12H2,(H,27,28)/b26-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCBOBJLCTVDP-KBKYJPHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

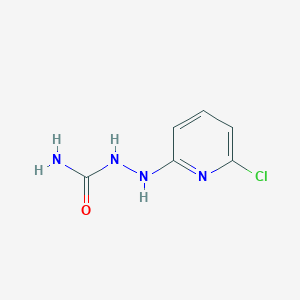
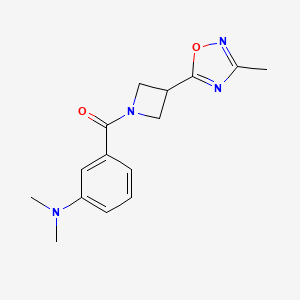
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
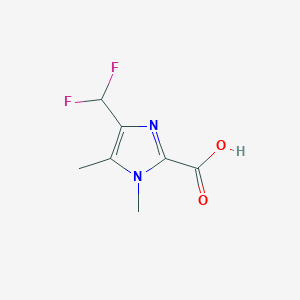
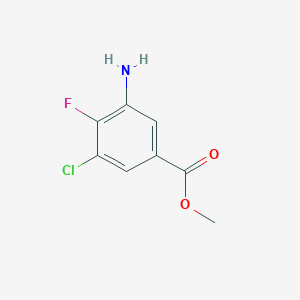

![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)

